

Application Notes: Dyngo-4a as a Potent Inhibitor of Dynamin-Dependent Endocytosis

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Compound of Interest

Compound Name: Dyngo-4a

Cat. No.: B607236

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Introduction

Dyngo-4a is a cell-permeable small molecule and a potent inhibitor of the large GTPase, dynamin.[1] As a structural analog of the well-known dynamin inhibitor Dynasore, **Dyngo-4a** offers improved potency and reduced cytotoxicity.[2][3] Dynamin is essential for the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other endocytic pathways.[4][5] **Dyngo-4a** exerts its inhibitory effect by targeting the GTPase activity of dynamin isoforms, thereby blocking the final "pinching off" step of vesicle formation.[4][6] This property makes it an invaluable tool for researchers and drug development professionals studying cellular trafficking, receptor signaling, synaptic vesicle recycling, and the cellular entry of pathogens and toxins.[6] These notes provide detailed protocols for the preparation of **Dyngo-4a** stock solutions in DMSO and its application in cell-based endocytosis assays.

Data Presentation

The following tables summarize the key quantitative data for **Dyngo-4a**, facilitating its effective use in experimental design.

Table 1: Physicochemical and Storage Properties

Property	Value	References
Molecular Weight	338.31 g/mol	[1] [6] [7] [8]
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₅	[9] [10]
Appearance	Crystalline solid	[9]
Solubility in DMSO	≥33.8 mg/mL; up to 100 mM	[6] [8]
Storage (Solid)	-20°C, protected from light (≥4 years stability)	[9] [11]
Storage (DMSO Stock)	-20°C for several months; -80°C for up to 1 year	[1] [6] [11]

Table 2: In Vitro and Cellular Inhibitory Potency (IC₅₀)

Target / Process	IC ₅₀ Value	Notes	References
Dynamin I (native, brain-derived)	380 nM	GTPase activity assay	[1] [9]
Dynamin II (recombinant)	2.3 μM	GTPase activity assay	[1] [9]
Dynamin I (human, recombinant)	400 nM	GTPase activity assay	
Dynamin II (human, recombinant)	200 nM	GTPase activity assay	
Clathrin-Mediated Endocytosis	5.5 - 5.7 μM	Transferrin uptake assay in U2OS cells	[2] [6]
Synaptic Vesicle Endocytosis	26.8 μM	Measured in cultured neurons	[2]
Activity-Dependent Bulk Endocytosis	Inhibition observed at 30 μM	Measured in cultured neurons	[2]

Table 3: Recommended Experimental Concentrations

Application	Concentration Range	Notes	References
In Vitro GTPase Assays	0.5 - 6 μ M	For kinetic analysis of dynamin inhibition	[1] [6]
Cell-Based Assays	10 - 30 μ M	30 μ M is a common working concentration for effective endocytosis inhibition.	[1] [12]
Final DMSO Concentration	\leq 0.5%	To avoid solvent-induced cytotoxicity. Always include a vehicle control.	[1] [11]

Experimental Protocols

Protocol 1: Preparation of a 30 mM **Dyngo-4a** Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **Dyngo-4a**, which can be stored and diluted for various experimental applications.

Materials:

- **Dyngo-4a** powder (crystalline solid)
- Anhydrous/high-quality Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer and/or ultrasonic bath

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 30 mM stock solution, calculate the mass of **Dyngo-4a** needed.
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$

- $\text{Mass (mg)} = 0.030 \text{ mol/L} \times 0.001 \text{ L} \times 338.31 \text{ g/mol} \times 1000 \text{ mg/g} = 10.15 \text{ mg}$
- Weighing: Carefully weigh out 10.15 mg of **Dyngo-4a** powder and place it into a sterile microcentrifuge tube or vial.
- Solubilization: Add 1 mL of high-quality DMSO to the vial containing the **Dyngo-4a** powder.
- Dissolving: Cap the vial tightly and vortex thoroughly. To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a few minutes until the solid is completely dissolved.^[6]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.^{[1][11]} Store the aliquots at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year).^{[1][11]}

Protocol 2: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol provides a general workflow to assess the inhibitory effect of **Dyngo-4a** on endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

- Cells cultured on glass coverslips in a multi-well plate (e.g., U2OS, HeLa, NIH3T3)
- Complete culture medium and serum-free medium
- 30 mM **Dyngo-4a** stock solution in DMSO
- Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- DAPI or Hoechst stain for nuclear counterstaining
- Mounting medium

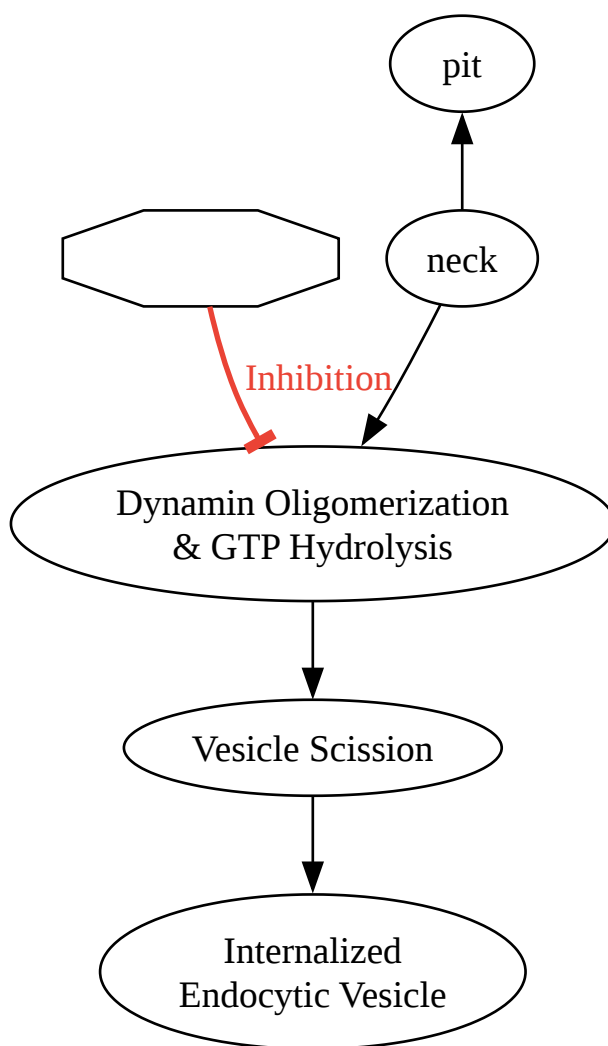
- Fluorescence microscope

Procedure:

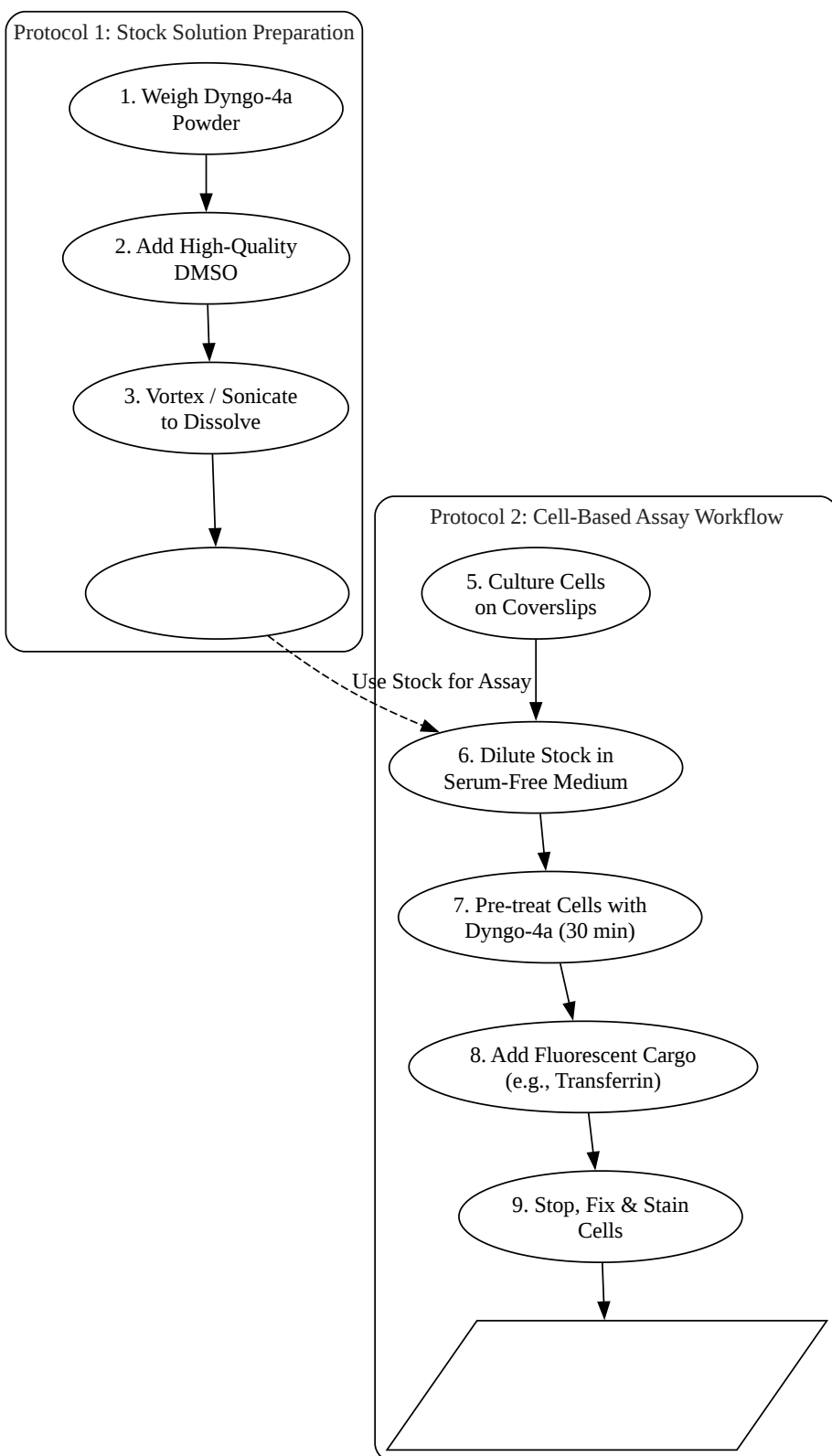
- Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Inhibitor Preparation and Treatment:
 - Prepare a working solution of **Dyngo-4a** in serum-free medium. For a final concentration of 30 µM, dilute the 30 mM stock solution 1:1000 (e.g., add 1 µL of stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
 - Prepare a "Vehicle Control" working solution containing the same concentration of DMSO (0.1%) in serum-free medium.
 - Gently wash the cells with warm PBS. Aspirate the medium and add the **Dyngo-4a** or vehicle control solutions to the respective wells.
 - Pre-incubate the cells for 30 minutes at 37°C.[\[1\]](#)[\[13\]](#)
- Transferrin Uptake:
 - Without removing the inhibitor solution, add fluorescently labeled transferrin to each well (final concentration typically 5-25 µg/mL).
 - Incubate for an additional 15-30 minutes at 37°C to allow for internalization.
- Stopping Uptake and Fixation:
 - To stop endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS.
 - Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
- Staining and Mounting:

- Wash the cells three times with PBS.
- Permeabilize if necessary for other antibody staining (e.g., with 0.1% Triton X-100 in PBS).
- Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging and Analysis:
 - Visualize the cells using a fluorescence microscope.
 - Capture images, ensuring consistent settings for all conditions.
 - Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell. A significant reduction in fluorescence in **Dyngo-4a**-treated cells compared to the vehicle control indicates successful inhibition of endocytosis.

Visualizations



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